molecular formula C8H16O3 B1597028 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane CAS No. 3663-46-5

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

Cat. No. B1597028
CAS RN: 3663-46-5
M. Wt: 160.21 g/mol
InChI Key: MBENEXSAQJBPKP-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (5-HM-TMD) is an organic compound that has been used in a variety of scientific applications, including laboratory experiments and research. 5-HM-TMD is a derivative of the widely used 2,2,5-trimethyl-1,3-dioxane (TMD). It is a highly versatile compound that can be used in a variety of ways, and its unique properties make it an ideal choice for many scientific experiments.

Scientific Research Applications

Biochemical Model Compound

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane serves as a model compound in biochemical research. It helps in understanding the mechanism of action of various drugs, providing insights into how they interact with biological systems .

Enzyme Kinetics Studies

Researchers utilize this compound to study enzyme kinetics. It aids in elucidating the enzymatic pathways and the rate at which enzymatic reactions occur, which is crucial for drug design and understanding metabolic processes .

Synthesis of Novel Compounds

The compound is used in the synthesis of novel organic molecules. Its structure serves as a backbone for creating new compounds with potential therapeutic applications .

Conformational Analysis

Conformational analysis of molecules like 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is performed to understand their three-dimensional shape and how it affects their chemical reactivity and interaction with other molecules .

Drug Activation Studies

It’s used in studies aimed at understanding how prodrugs are activated within the body. This compound can mimic the structural features of prodrugs, helping to explore the activation mechanisms .

Physiological Effect Exploration

This dioxane derivative is pivotal in exploring the physiological effects of compounds on biological systems, which is essential for assessing the safety and efficacy of new drugs .

Analytical Chemistry

In analytical chemistry, it’s used as a standard or reference compound to calibrate instruments and validate methods due to its well-defined properties .

Chemical Education

Lastly, it finds application in chemical education, where it’s used to demonstrate various chemical reactions and principles to students, enriching their understanding of organic chemistry .

properties

IUPAC Name

(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENEXSAQJBPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327377
Record name 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

CAS RN

3663-46-5
Record name 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternative Procedure: 4-Toluenesulfonic acid monohydrate (51.3 g) in acetone (275 mL) was stirred with 2,2-dimethoxy propane (75 mL) and toluenesulfonic acid monohydrate (1.3 g) for 18 hr at room temperature, and worked up in a similar manner as indicated in the procedure above, 52.12 g (76% yield), b.p. 72-75° C./0.65 mmHg. Mass spec: m/z 161, (M+1)+. Anal Calcd for C8H15O3: C, 59.98; H, 10.07%. Found: C, 59.62; H, 10.07%. 1H NMR (CDCl3) δ ppm: 0.83 (s, 3H), 1.40 (s, 3H), 1.44 (s, 3H), 3.59-3.69 (m, 6H). 13C NMR: 17.69, 20.25, 27.41, 34.86, 65.90, 66.43, 98.1 (7 sp3C).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a three-necked flaks, 1,1,1-tris(hydroxymethyl)ethane (200 g) and 2,2-dimethoxypropane (260 g) were suspended in acetone (150 g), one droplet of concentrated sulfuric acid was added thereto at 0° C., and then the mixture was stirred for 2 hours. The temperature was changed back to a room temperature, and the mixture was stirred for 2 hours. After acetone was distilled off, a fraction obtained at 70° C. under reduced pressure (1.7 mmHg) was collected to obtain (1,4,4-trimethyl-3,5-dioxanyl)methane-1-ol (192 g).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

1.0 g of p-toluenesulfonic acid is added to 96.2 g (0.80 mol) of 2-(hydroxymethyl)-2-methyl-1,3propanediol in 600 ml of acetone, and the mixture is heated to reflux. After 5 hours, the solution is neutralized while still hot by adding 3.0 g of potassium carbonate, and the mixture is stirred for a further 30 minutes and subsequently allowed to stand at room temperature overnight. The mixture is filtered through kieselguhr, and the solvent is removed by distillation in vacuo, leaving about 180 ml of a turbid, oily residue, which is purified by distillation in a high vacuum, giving 78 g of the alcohol 31 as a colorless, viscous oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

1,1,1-Tris(hydroxymethyl)ethane (120.2 g) and 2-methoxypropene (75.0 g) were suspended in acetone (300 ml). After adding one drop of conc. sulfuric acid at 0° C., the mixture was stirred for 1 hour and then at room temperature for additional 2 hours. After distilling off the acetone, a fraction obtained under reduced pressure (1.7 mmHg) at 70° C. was collected to give (1,4,4-trimethyl-3,5-dioxanyl)methan-1-ol (155.2 g).
Quantity
120.2 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Reactant of Route 2
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
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5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
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Reactant of Route 5
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Reactant of Route 6
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

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